(S)-5-Hydroxypiperidin-2-one
Overview
Description
(S)-5-Hydroxypiperidin-2-one, also known as (S)-5-hydroxy-2-piperidone or (S)-5-hydroxy-2-pyrrolidone, is an organic chemical compound that belongs to the piperidine family. It is a chiral compound with a hydroxy group at the 5-position of the piperidine ring, and is often used as a starting material for the synthesis of other compounds. It is also used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology.
Scientific Research Applications
Synthesis of Biologically Active Compounds
(S)-5-Hydroxypiperidin-2-one serves as a versatile building block for creating potentially biologically active compounds. A notable process involves an enantioselective biocatalytic approach employing (S)-hydroxynitrile lyase-mediated cyanohydrin formation, followed by hydrogenation. This process enables the production of N,N-acetals and N-alkylated 5-hydroxypiperidinone through reductive amination of nitrile groups, highlighting its pivotal role in synthetic chemistry (Vink et al., 2003).
Facilitation of Enantioselective Synthesis
This compound is crucial in enantioselective synthesis processes. A remarkable application is found in the Cu(I)-catalyzed reductive aldol cyclization of alpha, beta-unsaturated amides with ketones. This method enables the diastereoselective creation of 4-hydroxypiperidin-2-ones, and when combined with proline-catalyzed asymmetric Mannich reactions, it facilitates the synthesis of more complex piperidin-2-ones and hydroxylated piperidines, demonstrating its utility in creating intricate molecular architectures (Lam et al., 2005).
Creation of Privileged Scaffolds in Natural Products
The molecule is part of privileged scaffolds, such as the 3-hydroxypiperidine skeleton, prevalent in various bioactive compounds and natural products. This emphasizes its significance in the synthesis of complex natural molecules, showcasing its broad applicability in the field of natural product synthesis (Wijdeven et al., 2010).
Molecular Docking and Inhibitory Activity
This compound derivatives have been investigated for their molecular binding and inhibitory activities. For instance, certain derivatives demonstrate favorable interactions with proteins such as SHP2, indicating their potential in therapeutic applications (Wu et al., 2022).
Conversion into Other Valuable Chemicals
The molecule is also involved in the conversion of aziridines to δ-lactams and γ-lactones, showcasing its versatility in chemical transformations and its role in producing a wide array of chemically valuable compounds (Vervisch et al., 2012).
Properties
IUPAC Name |
(5S)-5-hydroxypiperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-4-1-2-5(8)6-3-4/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRZVNYVEZZOKH-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449933 | |
Record name | (S)-5-Hydroxypiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24211-54-9 | |
Record name | (S)-5-Hydroxypiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-5-Hydroxypiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of (S)-5-Hydroxypiperidin-2-one described in the abstract?
A1: The research highlights a novel method for synthesizing this compound with high enantioselectivity. [] The researchers achieved this by utilizing a copper(I)-catalyzed Henry reaction with a specific bisoxazolidine ligand. This resulted in the formation of the desired (S)-enantiomer of the product with 98% enantiomeric excess (ee). [] This high level of enantioselectivity is important because different enantiomers of a molecule can have different biological activities. The yield of the reaction was also good (72%), making this a potentially useful method for producing this compound. []
Q2: Why is the use of a bisoxazolidine ligand important in this synthesis?
A2: The bisoxazolidine ligand plays a crucial role in controlling the stereochemistry of the reaction. [] It acts as a chiral environment around the copper(I) catalyst, influencing the approach of the reactants and favoring the formation of the desired (S)-enantiomer of 5-Hydroxypiperidin-2-one. This highlights the importance of ligand design in asymmetric catalysis for achieving high enantioselectivity.
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